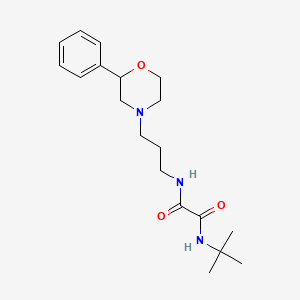
N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications1.
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyl esters and other reagents23. However, the specific synthesis process for “N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide” is not readily available in the retrieved sources.
Molecular Structure Analysis
The molecular structure analysis of “N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide” is not explicitly mentioned in the retrieved sources. However, similar compounds have been studied, and their molecular structures have been analyzed4.Chemical Reactions Analysis
The chemical reactions involving “N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide” are not explicitly mentioned in the retrieved sources. However, similar compounds have been involved in various chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide” are not explicitly mentioned in the retrieved sources. However, similar compounds have been analyzed for their physical and chemical properties5.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity : This compound and its analogs are involved in several synthetic processes. For example, tert-Butyl nitrite is used as a synthon in multicomponent reactions involving quinolines, isoquinolines, and styrenes, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).
Photochemical Reactions : Alpha-oxoamides with o-tert-butyl substitution on the N-phenyl moiety have been found to be stable axially chiral atropisomers, which undergo enantiospecific photochemical gamma-Hydrogen abstraction to yield beta-lactams with high enantioselectivity (Ayitou et al., 2009).
Chemical Sensor Applications : A chemical sensor based on p-tert butyl calix[4]arene has been synthesized, which can selectively recognize chloride ions in aqueous media. This indicates potential applications of similar compounds in chemical sensing technologies (Kaur et al., 2016).
Catalytic Applications : tert-Butylsulfonamide has been shown to be an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins, resembling closely Chloramine-T in these catalytic reactions (Gontcharov et al., 1999).
Luminescence Sensing : A lanthanide-titanium oxo cluster containing tert-butyl groups has been developed for luminescence sensing of nitrobenzene, indicating potential applications in environmental monitoring (Zheng et al., 2020).
Safety And Hazards
The safety and hazards associated with “N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide” are not explicitly mentioned in the retrieved sources. However, similar compounds have been studied for their safety and hazards6.
Zukünftige Richtungen
The future directions for the research and application of “N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide” are not explicitly mentioned in the retrieved sources. However, given its potential therapeutic applications, it is likely that further research will be conducted to fully understand its properties and potential uses1.
Eigenschaften
IUPAC Name |
N'-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-19(2,3)21-18(24)17(23)20-10-7-11-22-12-13-25-16(14-22)15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSYGVZVJFIJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2776411.png)
![[6-(Dimethylamino)pyridazin-3-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2776412.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2776414.png)
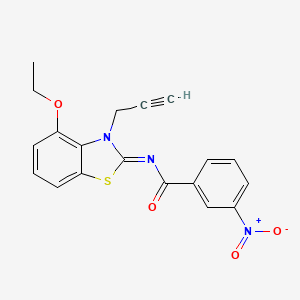
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2776416.png)
![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2776417.png)
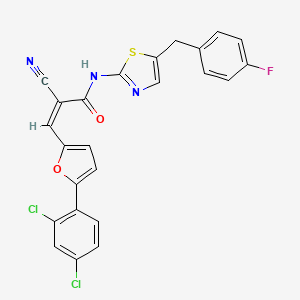
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2776420.png)
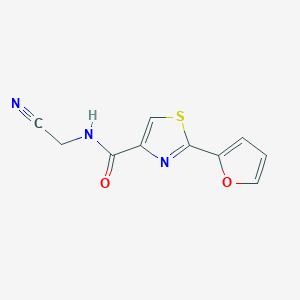
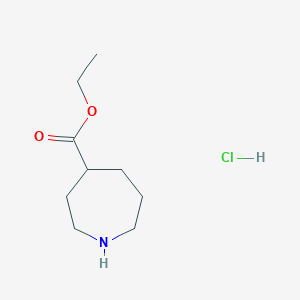
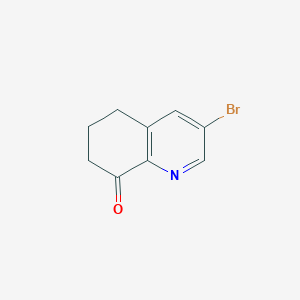
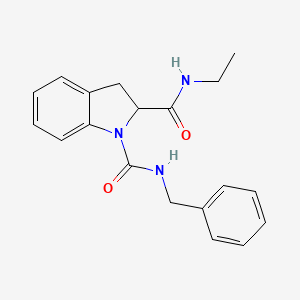
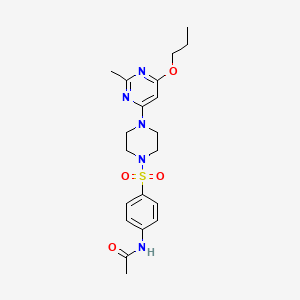
![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2776434.png)